(3-Aminopropyl)urea hydrochloride

描述

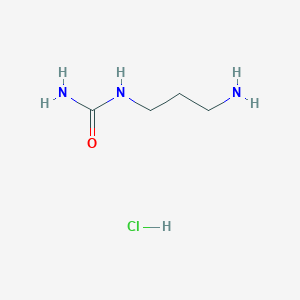

(3-Aminopropyl)urea hydrochloride is a chemical compound with the molecular formula C4H12ClN3O and a molecular weight of 153.61 g/mol It is primarily used in research and industrial applications due to its unique properties and reactivity

准备方法

Synthetic Routes and Reaction Conditions: (3-Aminopropyl)urea hydrochloride can be synthesized through the nucleophilic addition of 3-aminopropylamine to urea, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically occurs in an aqueous medium without the need for organic co-solvents .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .

化学反应分析

Transamidation Reactions

The urea group undergoes nucleophilic substitution with amines, facilitated by:

-

Base catalysis : Deprotonation enhances nucleophilicity at the urea nitrogen.

-

Thermal activation : Heating promotes bond cleavage and rearrangement .

Conditions : pH 7–9, 60–100°C, 2–6 hours.

Carbodiimide-Mediated Coupling

The primary amine reacts with carboxyl groups via EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide bonds :

Mechanism :

-

Activation : EDC converts carboxyls into O-acylisourea intermediates.

-

Nucleophilic attack : The amine displaces the intermediate, forming an amide bond.

| Parameter | Value |

|---|---|

| Optimal pH | 4.5 (MES buffer) |

| Yield with EDC | >90% |

| Competing hydrolysis | <10% |

Applications : Bioconjugation, polymer crosslinking, and peptide synthesis.

Thermal Decomposition

Heating above 160°C induces decomposition pathways similar to urea :

Key Findings :

-

Primary products : Ammonia and isocyanic acid.

-

Side reactions : Condensation forms biuret (above 160°C) and cyanuric acid (above 200°C).

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous solutions:

-

Below pH 2 : Amine group fully protonated.

-

pH 4–8 : Amine exists as NH₃⁺, enabling electrostatic interactions with anions (e.g., uranyl adsorption) .

Stability and Side Reactions

-

Hydrolysis : The urea bond slowly hydrolyzes in aqueous acidic/basic conditions, releasing CO₂ and NH₃ .

-

EDC side reactions : Competing N-acylurea formation is minimal (<1%) in optimized EDC couplings .

Comparative Reaction Table

科学研究应用

(3-Aminopropyl)urea hydrochloride is a chemical compound with the molecular formula and a molecular weight of 153.61 g/mol. It is synthesized through the nucleophilic addition of 3-aminopropylamine to urea, followed by the addition of hydrochloric acid to form the hydrochloride salt, typically in an aqueous medium without organic co-solvents. Industrial production involves large-scale synthesis using similar reaction conditions, optimized for high yield and purity, and stringent quality control measures.

Scientific Research Applications

This compound has a wide array of applications in scientific research:

- Chemistry It is used as a building block for synthesizing complex molecules and as a reagent in organic synthesis.

- Biology It is employed in the functionalization of biomolecules and in the preparation of bioconjugates.

- Medicine It is investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.

- Industry It is utilized in the production of polymers, coatings, and other materials requiring specific functional groups.

This compound's mechanism of action involves its ability to form stable covalent bonds with various substrates because of the presence of an amino group that can participate in nucleophilic attacks on electrophilic centers. It can also act as a crosslinking agent, forming stable linkages between different molecules.

This compound's biological activity is attributed to its ability to interact with specific molecular targets; it can inhibit enzyme activity by binding to the active site, blocking substrate access, and modulating cellular pathways involved in signal transduction and gene expression, potentially contributing to its therapeutic effects.

Anticancer Activity

Research has indicated that this compound exhibits potential anticancer properties. Derivatives of urea have demonstrated cytotoxic effects against various cancer cell lines. Urea derivatives, including those similar to this compound, inhibited the proliferation of hepatocellular carcinoma cells through mechanisms involving apoptosis.

Table 1: Summary of Anticancer Studies Involving Urea Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 1,3-BPMU | HEP-G2 | Not specified | Induces apoptosis | Vedarethinam et al. |

| URD12 | K562 | Not specified | Cytotoxic activity | Wang et al. |

| (3-Aminopropyl)urea | Various | Not specified | Inhibits enzyme activity | Current study |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that urea derivatives can exhibit antibacterial effects, making them suitable candidates for developing new antimicrobial agents.

Case Studies

- Neuronal Degeneration A study explored the effects of urea on sensory neurons, revealing that exposure led to significant morphological changes and reduced neurite lengths. This research highlights the potential neurotoxic effects associated with elevated urea levels, which may be relevant in chronic kidney disease contexts.

- Drug Delivery Systems Urea-based compounds have been utilized in drug delivery systems due to their biocompatibility and ability to enhance drug solubility. For example, curcumin-loaded urea micelles demonstrated effective controlled release and antibacterial properties in vitro.

Use as Urea Hydrochloride

Urea hydrochloride can be used to remove or dissolve calcium carbonate and can be formed with any desired ratio of urea . Calcium carbonate is used as a source of lime, a neutralizing agent, a filler or extender in rubber, paints, and plastics, in the fortification of bread, putty, tooth powders, antacid, and whitewash, and in portland cement and metallurgical flux. One major use of calcium carbonate is as an opacifying agent in paper production and recycling .

Urea hydrochloride can adjust the pH of textile treatment baths, effluent streams, and processing water, including effluent from paper manufacturing and recycling . It can also be used to adjust the pH of dying baths and other aqueous baths, including recreational waters such as swimming pools and hot tubs .

作用机制

The mechanism of action of (3-Aminopropyl)urea hydrochloride involves its ability to form stable covalent bonds with various substrates. This is primarily due to the presence of the amino group, which can participate in nucleophilic attacks on electrophilic centers. The compound can also act as a crosslinking agent, forming stable linkages between different molecules .

Molecular Targets and Pathways:

Nucleophilic Substitution: Targets include carbonyl and phosphate groups.

Crosslinking: Involves the formation of amide bonds with carboxyl groups on proteins and other biomolecules.

相似化合物的比较

(3-Aminopropyl)triethoxysilane: Another compound with an amino group, used for surface functionalization and as a coupling agent.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Used as a coupling agent in peptide synthesis and bioconjugation.

Uniqueness: (3-Aminopropyl)urea hydrochloride is unique due to its specific reactivity and the ability to form stable urea derivatives. Its versatility in various chemical reactions and applications in different scientific fields sets it apart from other similar compounds .

生物活性

(3-Aminopropyl)urea hydrochloride is a compound of significant interest in various fields of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound is an organic compound characterized by the presence of an amino group and a urea moiety. Its chemical structure allows it to participate in various biochemical interactions, making it a valuable building block in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it modulates cellular pathways involved in signal transduction and gene expression, which may contribute to its therapeutic effects.

Anticancer Activity

Research has indicated that this compound exhibits potential anticancer properties. For instance, derivatives of urea have been shown to possess cytotoxic effects against various cancer cell lines. A study demonstrated that urea derivatives, including those similar to this compound, inhibited the proliferation of hepatocellular carcinoma cells through mechanisms involving apoptosis .

Table 1: Summary of Anticancer Studies Involving Urea Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 1,3-BPMU | HEP-G2 | Not specified | Induces apoptosis | Vedarethinam et al. |

| URD12 | K562 | Not specified | Cytotoxic activity | Wang et al. |

| (3-Aminopropyl)urea | Various | Not specified | Inhibits enzyme activity | Current study |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that urea derivatives can exhibit antibacterial effects, making them suitable candidates for developing new antimicrobial agents .

Case Studies

- Neuronal Degeneration : A study explored the effects of urea on sensory neurons, revealing that exposure led to significant morphological changes and reduced neurite lengths. This research highlights the potential neurotoxic effects associated with elevated urea levels, which may be relevant in chronic kidney disease contexts .

- Drug Delivery Systems : Urea-based compounds have been utilized in drug delivery systems due to their biocompatibility and ability to enhance drug solubility. For example, curcumin-loaded urea micelles demonstrated effective controlled release and antibacterial properties in vitro .

属性

IUPAC Name |

3-aminopropylurea;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O.ClH/c5-2-1-3-7-4(6)8;/h1-3,5H2,(H3,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKXMLSHABYAAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNC(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394040-21-1 | |

| Record name | (3-aminopropyl)urea hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。